molecular formula C19H29ClN2O2 B2944895 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride CAS No. 1396848-97-7

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Cat. No.: B2944895
CAS No.: 1396848-97-7
M. Wt: 352.9
InChI Key: QWPJWZAYPJPUKZ-UHFFFAOYSA-N
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Description

1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O2 and its molecular weight is 352.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, including those with a piperazine core, have been synthesized and evaluated for their potential anticancer activities. For instance, a study demonstrated the synthesis of a heterocyclic compound utilizing piperazin-1-yl phenol and formohydrazide as starting materials, which was then assessed for in vitro anticancer activity against human bone cancer cell lines. This research underscores the utility of piperazine derivatives in developing therapeutic agents targeting cancer (Lv et al., 2019).

Antimalarial Activity

Research into piperazine derivatives has also explored their antimalarial potential. A study detailed the synthesis and evaluation of tert-butyl and dihydrated salt piperazine derivatives as potential antimalarial agents. The research indicated the importance of specific substituents for generating antimalarial activity, highlighting the role of piperazine compounds in combating malaria (Cunico et al., 2009).

Antioxidant and Anticancer Properties

Piperazine conjugates have been synthesized and analyzed for their antioxidant and anticancer efficacy. One study synthesized chrysin-piperazine conjugates and evaluated their free radical scavenging potential and anticancer efficacy against various cancer cell lines. The findings demonstrate the promising therapeutic potential of piperazine derivatives in oncology (Patel et al., 2016).

Antibacterial and Biofilm Inhibition

Piperazine compounds have been investigated for their antibacterial properties and ability to inhibit biofilms. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. This research underscores the potential of piperazine derivatives in addressing bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).

Metabolic Studies

Piperazine derivatives have also been studied for their metabolic pathways. One such study explored the oxidative metabolism of a novel antidepressant, showcasing how piperazine-based compounds are metabolized in the body. This kind of research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.ClH/c22-18(17-9-10-17)15-20-11-13-21(14-12-20)19(23)8-4-7-16-5-2-1-3-6-16;/h1-3,5-6,17-18,22H,4,7-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPJWZAYPJPUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)CCCC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.